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Compound of Interest

Compound Name: LAMPA

Cat. No.: B1675755

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Lysergic Acid
Methylpropylamide (LAMPA), a structural analog of lysergic acid diethylamide (LSD). This
document details the chemical properties, synthesis pathway, and analytical data for LAMPA,
intended for an audience with a strong background in organic chemistry and pharmacology.

Compound Data

LAMPA, also known as N-methyl-N-propyllysergamide, is a derivative of lysergic acid.[1] Its
chemical and physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C20H25Ns0 [1]

Molecular Weight 323.43 g/mol [1]

CAS Number 40158-98-3 [2]
(6aR,9R)-N,7-dimethyl-N-

IUPAC Name propyl-6,6a,8,9-tetrahydro-4H- 1]

indolo[4,3-fg]quinoline-9-
carboxamide

Canonical SMILES

CCCN(C)C(=0)
[C@H]1CN([C@@H]2CC3=C
NC4=CC=CC(=C34)C2=C1)C

[1]

Appearance

Not explicitly stated in search

results

Solubility

Not explicitly stated in search

results

Synthesis Pathway

The synthesis of LAMPA, like other lysergamides, begins with lysergic acid as the starting

material. Lysergic acid itself can be obtained through the hydrolysis of ergot alkaloids produced

by the Claviceps purpurea fungus or through total synthesis.[3][4] The core of the LAMPA

synthesis involves the formation of an amide bond between the carboxyl group of lysergic acid

and N-methyl-n-propylamine. A common and effective method to achieve this is through the

formation of a mixed anhydride intermediate to activate the carboxylic acid for nucleophilic

attack by the amine.[5]

Two primary methods for the formation of the mixed anhydride have been described for the

synthesis of lysergamides:

« Trifluoroacetic Anhydride (TFAA) Method: This method involves the reaction of lysergic acid

with TFAA at low temperatures to form a reactive mixed anhydride. This intermediate readily

reacts with the secondary amine, N-methyl-n-propylamine, to yield LAMPA. A key advantage
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of this method is the suppression of racemization at the C8 position of the lysergic acid
backbone.[5]

 |sobutyl Chloroformate Method: An alternative route utilizes isobutyl chloroformate in the
presence of a non-nucleophilic base, such as N-methylmorpholine, to generate the mixed
anhydride. This is followed by the addition of N-methyl-n-propylamine to form the final amide
product. This method has been reported to produce high yields of the desired lysergamide.

[5]
Below is a generalized experimental protocol based on the mixed anhydride methodology.

Experimental Protocols

Note: The following protocols are generalized based on established methods for the synthesis
of lysergic acid amides. Specific reaction conditions may require optimization for the synthesis
of LAMPA.

Materials and Reagents

e d-Lysergic acid

 Trifluoroacetic anhydride (TFAA) or Isobutyl chloroformate

e N-methyl-n-propylamine

» N-methylmorpholine (for the isobutyl chloroformate method)
e Anhydrous acetonitrile or dichloromethane

» Sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate

Chromatography supplies (silica gel, solvents)

Synthesis via Trifluoroacetic Anhydride (TFAA) Method
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 Activation of Lysergic Acid: A solution of d-lysergic acid in anhydrous acetonitrile is cooled to
a low temperature (typically below 0°C). Trifluoroacetic anhydride (approximately 2
equivalents) is added dropwise to the stirred solution, maintaining the low temperature. The
reaction is stirred for a period to ensure the complete formation of the mixed anhydride of
lysergic and trifluoroacetic acids.[6]

o Amide Formation: To the solution containing the mixed anhydride, a solution of N-methyl-n-
propylamine (approximately 5 equivalents) in anhydrous acetonitrile is added. The reaction
mixture is then allowed to warm to room temperature and is stirred for several hours in the
dark.[6]

o Work-up and Purification: The solvent is removed under reduced pressure. The residue is
partitioned between a non-polar organic solvent (e.g., chloroform or ethyl acetate) and a
dilute aqueous sodium bicarbonate solution. The organic layer is washed with water and
brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude
product is then purified by column chromatography on silica gel to yield the d-lysergic acid N-
methyl-N-propylamide (LAMPA) and its diastereomer, d-iso-lysergic acid N-methyl-N-
propylamide.

Synthesis via Isobutyl Chloroformate Method

» Mixed Anhydride Formation: d-Lysergic acid is dissolved in an anhydrous solvent like
dichloromethane or THF and cooled to 0°C. N-methylmorpholine is added, followed by the
dropwise addition of isobutyl chloroformate. The mixture is stirred at this temperature for a
sufficient time to form the mixed anhydride.

o Amidation: N-methyl-n-propylamine is added to the reaction mixture, which is then allowed to
warm to room temperature and stirred until the reaction is complete (monitored by TLC).

« Purification: The work-up and purification steps are similar to the TFAA method, involving an
agueous wash, extraction, drying, and chromatographic separation to isolate LAMPA.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of LAMPA using the
mixed anhydride approach.
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General Synthesis Workflow for LAMPA

Step 1: Activation of Lysergic Acid
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Caption: General Synthesis Workflow for LAMPA via the Mixed Anhydride Method.

Analytical Characterization
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The characterization of LAMPA and its differentiation from its isomers and other lysergamides

is crucial for research and forensic purposes. Various analytical techniques are employed for

this purpose.

Analytical Technique

Observations for LAMPA

Gas Chromatography-Mass Spectrometry (GC-
MS)

LAMPA can be separated from LSD and its
isomer MIPLA (N-methyl-N-
isopropyllysergamide) under specific GC
conditions. The mass spectrum of LAMPA is
very similar to that of LSD, requiring careful
analysis of fragmentation patterns and retention

times for differentiation.[7]

Liquid Chromatography-Mass Spectrometry
(LC-MS)

LC-MS methods can be used to separate
LAMPA from other lysergamides. In-source
collision-induced dissociation can help
differentiate between co-eluting isomers based

on distinct ion ratios.[7]

Infrared Spectroscopy (IR)

GC-solid phase IR spectroscopy can provide
unambiguous identification and differentiation of
LAMPA from its isomers based on unique

absorption bands in the fingerprint region.

Conclusion

The synthesis of LAMPA is a multi-step process that relies on the principles of amide bond

formation, utilizing a mixed anhydride intermediate to activate the carboxylic acid of the lysergic

acid precursor. While the general methodology is well-established for lysergamides, the specific

optimization of reaction conditions is critical for achieving high yields and purity of the target

compound. The analytical characterization of LAMPA requires a combination of

chromatographic and spectroscopic techniques to ensure its unambiguous identification and

differentiation from related compounds. This guide provides a foundational understanding for

researchers and professionals working with this class of molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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